N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Description

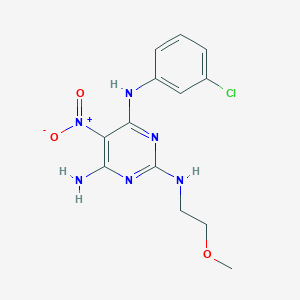

N4-(3-Chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and triamino substituents at positions 2, 4, and 4. The N4 position is substituted with a 3-chlorophenyl group, while the N2 position carries a 2-methoxyethyl chain.

Properties

IUPAC Name |

4-N-(3-chlorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN6O3/c1-23-6-5-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-3-8(14)7-9/h2-4,7H,5-6H2,1H3,(H4,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLWJEXBBUIDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Characteristics

The compound features:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Functional Groups :

- A nitro group at the 5-position.

- Two amine groups at the 2 and 4 positions.

- A chlorophenyl group at the N4 position.

- A methoxyethyl group at the N2 position.

This unique combination of substituents contributes to its distinct chemical properties and potential biological activities.

Molecular Formula

- Chemical Formula : C12H14ClN6O2

- Molecular Weight : 300.73 g/mol

Potential Biological Activities

While specific research on N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is scarce, compounds with similar structures have demonstrated various biological activities:

- Anticancer Activity : Some derivatives of pyrimidine compounds have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or pathways involved in tumor growth.

- Antimicrobial Properties : Similar compounds exhibit activity against various bacterial and fungal strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : The presence of amine and nitro groups may allow for interactions with enzymes involved in metabolic processes.

The exact mechanism of action for this compound remains unclear due to the lack of specific studies. However, it is hypothesized that:

- The nitro group may undergo reduction to form amino derivatives that could interact with biological targets.

- The amine groups may participate in nucleophilic substitution reactions, providing pathways for further derivatization.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

-

Starting Materials :

- 3-chloroaniline

- 5-nitropyrimidine derivatives

-

Reagents and Conditions :

- Solvents such as ethanol or methanol.

- Catalysts like palladium on carbon (Pd/C) to facilitate coupling reactions under reflux conditions.

Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1 | Reacting 3-chloroaniline with a nitropyrimidine derivative. |

| 2 | Heating under reflux in an appropriate solvent. |

| 3 | Purification through recrystallization to obtain the final product. |

Comparison with Similar Compounds

The biological activity and chemical properties of this compound can be compared with other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-n,4-n-bis(3-chlorophenyl)-5-fluoropyrimidine-2,4-diamine | Contains fluorine; bis-substituted | Enhanced lipophilicity may influence absorption and distribution. |

| 5-Nitroso-2,4,6-triaminopyrimidine | Simple triaminopyrimidine structure | Lacks additional substituents that may enhance activity. |

| N4-(4-chlorophenyl)-N2-(3-hydroxypropyl)-5-nitropyrimidine-2,4,6-triamine | Hydroxyl group instead of methoxy | Hydroxyl group may influence solubility and reactivity differently. |

These comparisons highlight how variations in substituents can significantly influence the chemical properties and biological activities of similar compounds.

Future Research Directions

Given the preliminary insights into the potential biological activities of this compound:

- In vitro Studies : Further investigations are needed to elucidate its specific interactions with biological targets.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity could guide the development of more potent analogs.

- Clinical Applications : Exploring its efficacy in preclinical models for diseases such as cancer or bacterial infections could pave the way for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine with structurally related pyrimidine and triazine derivatives:

Structural and Functional Insights

Substituent Effects on Solubility: The 2-methoxyethyl chain in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., 3-methoxyphenyl in or 4-chlorobenzyl in ). This could improve bioavailability in drug design .

Pharmacological Potential: Fluorophenyl and chlorophenyl groups are common in serotonin receptor ligands. The target compound’s 3-chlorophenyl group may confer selectivity for specific CNS targets, similar to triazine derivatives with Ki values in the nM range . Nitro groups in pyrimidines (e.g., ) are associated with antimalarial activity, though direct evidence for the target compound is lacking.

Synthetic Approaches :

Q & A

Q. What synthetic routes are recommended for N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine, and how do substituents influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pyrimidine scaffold, leveraging intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid . Substituents such as the 3-chlorophenyl and 2-methoxyethyl groups influence steric and electronic effects, impacting hydrogen bonding and crystal packing. For example, intramolecular N–H⋯N hydrogen bonds (as seen in structurally similar pyrimidines) stabilize intermediates and direct regioselectivity . Optimize stepwise substitution by monitoring reaction temperatures (60–80°C) and using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be prioritized?

- Methodological Answer :

- X-ray crystallography is critical for resolving molecular conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., deviations of ~12.8° for phenyl groups) .

- NMR : Use - and -NMR to confirm substitution patterns, focusing on aromatic protons (δ 7.2–8.5 ppm) and methoxyethyl protons (δ 3.2–3.8 ppm).

- Mass spectrometry : Prioritize high-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] at 366.08 Da).

- UV-Vis : Monitor the nitro group’s absorption near 300–320 nm for purity assessment .

Q. How do intramolecular hydrogen bonds influence the stability of this compound?

- Methodological Answer : Intramolecular N–H⋯N hydrogen bonds (e.g., between N4–H4 and N5 in analogous pyrimidines) create six-membered rings that rigidify the structure, reducing conformational flexibility and enhancing thermal stability . Use temperature-dependent FT-IR to track hydrogen bond persistence (e.g., peaks at 3200–3400 cm) and compare with computational models (DFT calculations) to predict stability under varying pH conditions.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2 factorial design to evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:

- If NMR suggests equivalence of amine protons but X-ray shows asymmetry, perform variable-temperature NMR to detect slow exchange processes.

- Compare experimental X-ray dihedral angles (e.g., 86.1° for (4-methoxyphenyl)aminomethyl groups ) with DFT-optimized geometries to identify steric constraints.

- Use solid-state NMR to reconcile differences between solution and crystal structures.

Q. What computational strategies predict the compound’s reactivity in different solvents?

- Methodological Answer :

- Calculate solvent-accessible surface area (SASA) and logP (experimental logP ~3.98 ) to model solubility and nucleophilic attack sites.

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro group) prone to reduction.

- Simulate reaction trajectories in explicit solvents (e.g., water vs. DMSO) using molecular dynamics to assess kinetic barriers.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structurally similar pyrimidines?

- Methodological Answer :

- Compare substituent effects: For example, 3-chlorophenyl groups may enhance antibacterial activity compared to 4-chlorophenyl analogs due to improved membrane penetration .

- Use dose-response assays with standardized microbial strains (e.g., E. coli ATCC 25922) to control for variability.

- Validate findings with metabolomic profiling to distinguish compound-specific effects from off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.